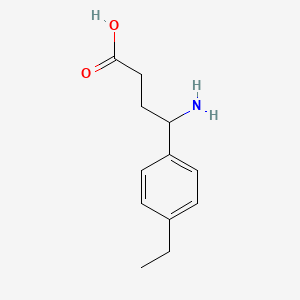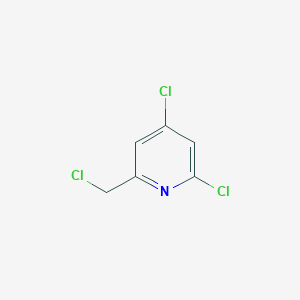
2,4-Dichloro-6-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(chloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6H4Cl3N. This compound is known for its significant role in various chemical reactions and industrial applications. It is a solid or semi-solid substance that requires careful handling due to its hazardous nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, involving the use of catalysts and specific reaction conditions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(chloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-(chloromethyl)pyridine: Similar in structure but differs in the position of the chloromethyl group.
2,6-Dichloropyridine: Lacks the chloromethyl group but shares the dichloropyridine core.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a chloromethyl group
Uniqueness: 2,4-Dichloro-6-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and industrial applications, distinguishing it from other chlorinated pyridine derivatives .
Eigenschaften
Molekularformel |
C6H4Cl3N |
|---|---|
Molekulargewicht |
196.5 g/mol |
IUPAC-Name |
2,4-dichloro-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Cl3N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
InChI-Schlüssel |
OZAOBKLEVCLUMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




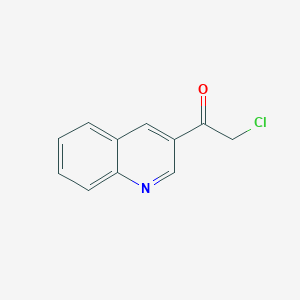
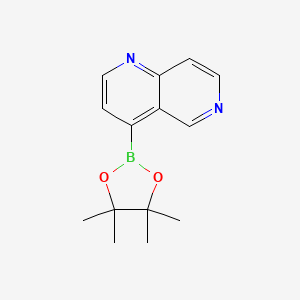


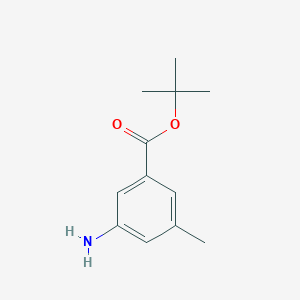
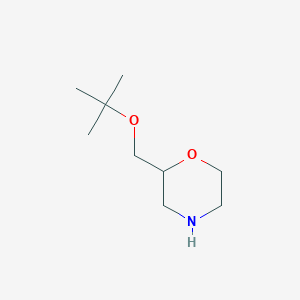
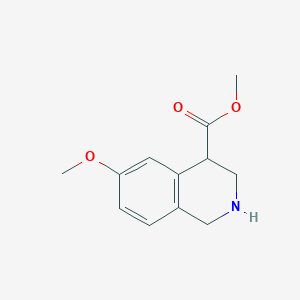
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
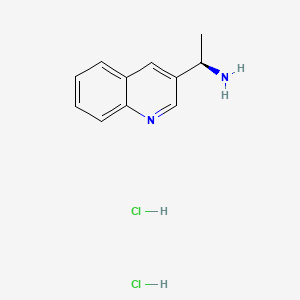
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
